

3-Chloro-D-phenylalanine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-D-phenylalanine

Cat. No.: B556626

[Get Quote](#)

3-Chloro-D-phenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid D-phenylalanine.^{[1][2]} Characterized by the presence of a chlorine atom at the meta position of the phenyl ring, this modification imparts unique chemical and biological properties, making it a valuable building block in pharmaceutical research and drug development.^{[1][2][3]} Its incorporation into peptides can enhance metabolic stability and modulate biological activity.^{[4][5]} This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological relevance of **3-Chloro-D-phenylalanine**.

Chemical Properties and Structure

3-Chloro-D-phenylalanine is a chiral molecule existing as a D-enantiomer.^[2] The presence of the chlorine atom on the phenyl ring influences its electronic properties and steric interactions, which can affect its binding to enzymes and receptors.^[1]

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
IUPAC Name	(2R)-2-amino-3-(3-chlorophenyl)propanoic acid[6]
CAS Number	80126-52-9[6]
Molecular Formula	C ₉ H ₁₀ ClNO ₂ [6]
Synonyms	D-3-Chlorophenylalanine, (R)-2-Amino-3-(3-chlorophenyl)propanoic acid, H-D-Phe(3-Cl)-OH, m-Chloro-D-phenylalanine[6]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	199.63 g/mol [6]
Melting Point	226-232 °C[3]
Boiling Point	339.5 ± 32.0 °C (Predicted)[1][7]
Solubility	Soluble in water, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] A study on the related 4-Chloro-DL-phenylalanine reported solubility up to 5 mM in water with gentle warming.[9]
pKa (for DL-mixture)	pK1: 2.17 (carboxyl group), pK2: 8.91 (amino group) at 25°C[1][7]
Optical Rotation	$[\alpha]^{20}_D = -21.5 \pm 1^\circ$ (c=1.011% in HCl/EtOH)

Table 3: Spectral Data

Spectroscopic Technique	Data
¹ H NMR	Specific experimental spectra for 3-Chloro-D-phenylalanine were not found in the search results. However, the ¹ H NMR spectrum of the related compound 3-chloroaniline shows characteristic shifts for protons on the chlorinated phenyl ring.[10] For phenylalanine, typical shifts are observed for the aromatic protons (7.2-7.4 ppm), the α -proton (around 4.0 ppm), and the β -protons (around 3.1-3.3 ppm). The presence of the chlorine atom at the meta position in 3-Chloro-D-phenylalanine would be expected to influence the chemical shifts of the aromatic protons.
¹³ C NMR	Specific experimental spectra for 3-Chloro-D-phenylalanine were not found. The ¹³ C NMR of phenylalanine shows signals for the carboxyl carbon (~175 ppm), the aromatic carbons (127-137 ppm), the α -carbon (~56 ppm), and the β -carbon (~38 ppm). The chlorine substituent would cause shifts in the aromatic region.
IR Spectroscopy	Specific experimental IR spectra for 3-Chloro-D-phenylalanine were not found. The IR spectrum of phenylalanine typically shows characteristic absorption bands for the N-H stretching of the amino group (around 3000-3400 cm^{-1}), C=O stretching of the carboxyl group (around 1600-1750 cm^{-1}), and aromatic C-H and C=C stretching vibrations.[11][12][13] The C-Cl stretching vibration would be expected in the fingerprint region.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of **3-Chloro-D-phenylalanine** are not readily available in the public literature. However, based on established chemical principles for similar compounds, the following general methodologies can be described.

Synthesis

The synthesis of **3-Chloro-D-phenylalanine** can be approached through several established methods for amino acid synthesis, followed by enantiomeric resolution.

1. Strecker Synthesis (for the racemic mixture):

The Strecker synthesis is a classic method for producing α -amino acids from aldehydes.[\[14\]](#) [\[15\]](#) [\[16\]](#) [\[17\]](#) [\[18\]](#)

- Reaction Principle: 3-Chlorobenzaldehyde is reacted with ammonia and a cyanide source (e.g., potassium cyanide) to form an α -aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the racemic 3-Chloro-DL-phenylalanine.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- General Procedure:
 - Dissolve 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol or a water-alcohol mixture).
 - Add a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., potassium cyanide).
 - Stir the reaction mixture at room temperature or with gentle heating until the formation of the α -aminonitrile is complete (monitored by techniques like TLC or LC-MS).
 - Hydrolyze the resulting α -aminonitrile using a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux to convert the nitrile group to a carboxylic acid.
 - Neutralize the reaction mixture to precipitate the racemic amino acid.
 - Isolate the product by filtration and wash with a suitable solvent.

2. Enzymatic Resolution (for obtaining the D-enantiomer):

To obtain the enantiomerically pure **3-Chloro-D-phenylalanine**, the racemic mixture synthesized via methods like the Strecker synthesis can be resolved using enzymatic methods. [19][20][21][22][23][24][25]

- Reaction Principle: Enzymes such as aminoacylases can selectively hydrolyze the N-acetyl derivative of one enantiomer (typically the L-enantiomer), allowing for the separation of the desired D-enantiomer.[24][25] Phenylalanine ammonia lyases (PALs) can also be used for the stereoselective amination of the corresponding cinnamic acid derivative.[19][23]
- General Procedure (using aminoacylase):
 - Chemically acetylate the racemic 3-Chloro-DL-phenylalanine to produce N-acetyl-3-Chloro-DL-phenylalanine.
 - Dissolve the N-acetylated racemate in a buffered aqueous solution.
 - Add an immobilized aminoacylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer.
 - Incubate the mixture under controlled temperature and pH until approximately 50% hydrolysis is achieved.
 - Separate the resulting mixture of 3-Chloro-L-phenylalanine and unreacted N-acetyl-**3-Chloro-D-phenylalanine**. This can be achieved by adjusting the pH and utilizing differences in solubility or by chromatographic methods.
 - Hydrolyze the N-acetyl group from the isolated N-acetyl-**3-Chloro-D-phenylalanine** using acidic or basic conditions to obtain the final product.

Purification

Purification of **3-Chloro-D-phenylalanine** typically involves recrystallization or chromatographic techniques.

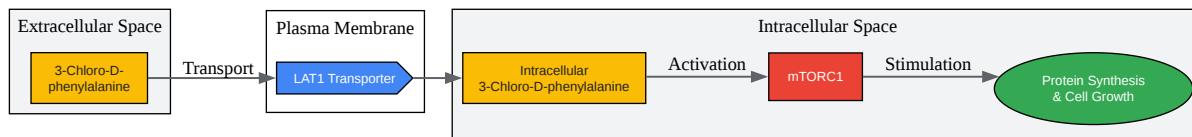
- Recrystallization: The crude product can be dissolved in a suitable hot solvent (e.g., a water-ethanol mixture) and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

- High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for purifying amino acids and their derivatives.[26][27][28]
 - Stationary Phase: A C18 column is commonly used.
 - Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is employed.
 - Detection: UV detection is suitable due to the aromatic ring in the molecule.

Analysis

The structure and purity of **3-Chloro-D-phenylalanine** are confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. Samples are typically dissolved in a deuterated solvent like D_2O or DMSO-d_6 .[29][30]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups (amine, carboxylic acid, aromatic ring). Solid samples can be prepared as KBr pellets or as a thin film after dissolving in a volatile solvent.[11][12][13][31][32]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
- Chiral Chromatography: The enantiomeric purity of **3-Chloro-D-phenylalanine** is determined using chiral HPLC or chiral gas chromatography (GC).[33]

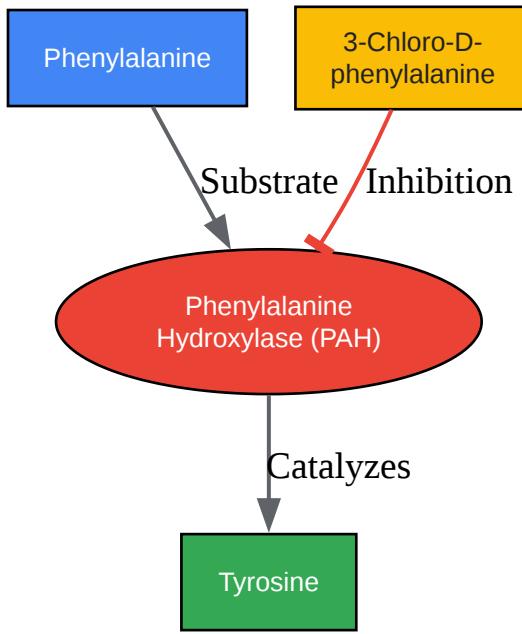

Biological Activity and Signaling Pathways

Halogenated derivatives of phenylalanine are known to interact with various biological systems, including amino acid transporters and enzymes involved in amino acid metabolism.

Interaction with L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high demand for nutrients. Phenylalanine and its analogs are substrates for LAT1.

The presence and position of a halogen on the phenyl ring can influence the affinity for this transporter.

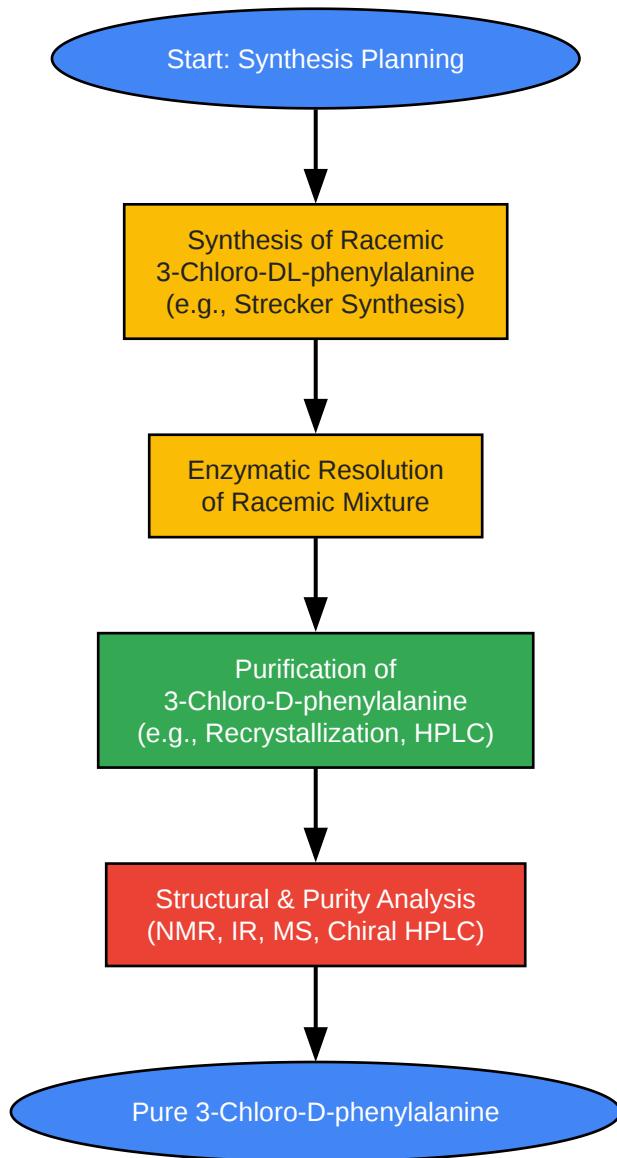


[Click to download full resolution via product page](#)

LAT1-mediated uptake and downstream signaling.

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is a key enzyme in the metabolism of phenylalanine, catalyzing its conversion to tyrosine. Analogs of phenylalanine can act as inhibitors of this enzyme.



[Click to download full resolution via product page](#)

Inhibition of Phenylalanine Hydroxylase by **3-Chloro-D-phenylalanine**.

Experimental Workflow

A typical workflow for the synthesis and characterization of **3-Chloro-D-phenylalanine** is outlined below.

[Click to download full resolution via product page](#)

General experimental workflow for **3-Chloro-D-phenylalanine**.

Conclusion

3-Chloro-D-phenylalanine is a synthetically accessible, non-proteinogenic amino acid with significant potential in drug discovery and peptide design. Its unique physicochemical

properties, stemming from the chloro-substitution on the phenyl ring, make it a valuable tool for modulating the biological activity and stability of peptides and other small molecules. While detailed experimental protocols are not widely published, established synthetic and analytical methods for amino acids provide a clear path for its preparation and characterization. Further research into its biological interactions will likely uncover new applications for this versatile compound in medicinal chemistry and chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-CHLORO-DL-PHENYLALANINE | 1956-15-6 [amp.chemicalbook.com]
- 2. CAS 80126-52-9: 3-Chloro-D-phenylalanine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-CHLORO-DL-PHENYLALANINE | 1956-15-6 [m.chemicalbook.com]
- 8. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 9. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 3-Chloroaniline(108-42-9) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. total-synthesis.com [total-synthesis.com]
- 17. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 18. Strecker Synthesis [organic-chemistry.org]
- 19. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. teledyneisco.com [teledyneisco.com]
- 28. researchgate.net [researchgate.net]
- 29. susi.usi.ch [susi.usi.ch]
- 30. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR [m.chemicalbook.com]
- 31. m.youtube.com [m.youtube.com]
- 32. scispace.com [scispace.com]
- 33. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [3-Chloro-D-phenylalanine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556626#3-chloro-d-phenylalanine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com